molecular formula C11H11NO2 B2916459 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione CAS No. 1799728-41-8

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

Cat. No.: B2916459
CAS No.: 1799728-41-8
M. Wt: 189.214
InChI Key: VUBLMNGAJFMPNV-UHFFFAOYSA-N
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Description

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a chemical compound offered for research and development purposes. This product belongs to a class of organic structures featuring a benzazepine-dione core, which is a framework of interest in medicinal and organic chemistry research . The specific 9-methyl substitution on the fused benzene ring may influence the compound's electronic properties, lipophilicity, and overall steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize such scaffolds in the exploration of novel biologically active molecules and as a building block in the synthesis of more complex heterocyclic systems . As a solid, it is recommended to be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research applications only and is not labeled or approved for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-2-4-8-9(13)5-6-10(14)12-11(7)8/h2-4H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBLMNGAJFMPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized one-pot synthesis techniques to ensure high yield and purity. These methods often employ multicomponent reactions and recyclization processes to streamline the production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzazepines with various functional groups, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound belonging to the benzazepine class, known for diverse biological activities and medicinal chemistry applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing more complex heterocyclic compounds.

Biology

  • It is used in studying enzyme inhibitors and receptor modulators.

Medicine

  • It has potential therapeutic applications because of its biological activity, including anti-inflammatory and anticancer properties.

Industry

  • It is used in developing new materials and pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions.

  • Oxidation: It can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can yield dihydro derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the benzazepine scaffold.

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products include N-oxides, dihydro derivatives, and substituted benzazepines.

Mechanism of Action

The mechanism of action of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzazepine scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
  • Structure : Features a fluorine atom at position 7 instead of a methyl group.
  • Synthesis : Derived from the acylation of p-fluoroaniline with succinyl chloride, followed by cyclocondensation using polyphosphoric acid (PPA) .
  • Impact of Fluorine : The electron-withdrawing nature of fluorine may alter electronic distribution, reactivity, and binding affinity compared to the methyl-substituted analog. This substitution is often employed to enhance metabolic stability or modulate intermolecular interactions.
3,4-Dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
  • Structure : Replaces the benzene ring with a pyridine moiety, introducing a nitrogen atom into the aromatic system.
  • Physical Properties :
    • Molecular Formula: C₉H₈N₂O₂
    • Molecular Weight: 176.17 g/mol
    • Density: 1.292 g/cm³
    • Boiling Point: 433.8°C .
  • This structural variation is common in kinase inhibitors due to nitrogen’s ability to form hydrogen bonds.
9-Methyl vs. Unsubstituted Benzoazepine Dione
  • The methyl group at position 9 in the target compound enhances steric bulk, which may improve binding specificity in biological systems.

Physical and Chemical Properties Comparison

Property 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione 3,4-Dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
Molecular Formula C₁₀H₁₀N₂O₂ (estimated) C₉H₇FN₂O₂ (estimated) C₉H₈N₂O₂
Molecular Weight ~190.20 g/mol ~184.15 g/mol 176.17 g/mol
Boiling Point Not reported Not reported 433.8°C
Density Not reported Not reported 1.292 g/cm³
Key Substituent Methyl (position 9) Fluoro (position 7) Pyridine ring

Biological Activity

9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a heterocyclic compound belonging to the benzazepine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C11H11NO2
CAS Number: 1799728-41-8
Molecular Weight: 189.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation: It may modulate the activity of neurotransmitter receptors, similar to other benzodiazepines, which could influence neurological functions and behaviors.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antitumor Activity: Preliminary studies suggest that derivatives of benzodiazepines exhibit significant antitumor properties. For instance, a related compound demonstrated remarkable antitumor activity in vivo, indicating potential for further development in oncology .
  • Anti-inflammatory Effects: The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have shown inhibition of inflammatory mediators and cytokines .
  • Neuroactive Potential: Given its structural similarities to known psychoactive compounds, there is potential for neuroactivity. Compounds within the benzodiazepine family often interact with GABA receptors, influencing anxiety and mood disorders .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activities of benzodiazepine derivatives:

StudyFindings
Antitumor Activity A study highlighted the antitumor effects of deuterated benzodiazepine derivatives, showcasing improved drug-like properties and efficacy against tumors .
Anti-inflammatory Activity Research on related compounds indicated significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .
Neuropharmacological Effects Investigations into similar compounds revealed interactions with GABA receptors that could lead to anxiolytic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that yield high purity and yield through optimized synthetic routes. The ability to modify its structure leads to a variety of derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust ventilation to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritation risks .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Containers should be grounded to prevent static discharge .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid dispersal of dust .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (ESI-MS) : Determines molecular weight and confirms the presence of the methyl group at position 9 (e.g., via fragmentation patterns) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) functional groups in the benzazepine dione core .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves regiochemistry and confirms substitution patterns (e.g., methyl group placement) .

Q. How can researchers validate the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures. Avoid heating above the reported melting point (if available) .
  • Light Sensitivity : Store in amber glassware or dark conditions to prevent photodegradation, as suggested for structurally related heterocycles .
  • pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) to identify degradation pathways .

Advanced Research Questions

Q. How can synthetic routes for analogous heterocyclic systems inform the optimization of this compound synthesis?

  • Methodological Answer :

  • Ring-Closure Strategies : Adapt methods from benzodiazepinone synthesis (e.g., cyclocondensation of diamines with ketones or esters) .
  • Methyl Group Introduction : Use alkylation agents (e.g., methyl iodide) or reductive amination, as seen in carboxamide derivatization .
  • Catalysis : Explore palladium-catalyzed cross-coupling for regioselective functionalization, leveraging precedents from indole-based systems .

Q. What factors influence discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodological Answer :

  • Purity Assessment : Compare HPLC chromatograms (≥95% purity threshold) to rule out impurities affecting thermal properties .
  • Crystallinity : Use X-ray diffraction (XRD) to differentiate polymorphic forms, which may alter melting points .
  • Solvent Effects : Re-measure solubility in standardized solvents (e.g., DMSO, water) under controlled temperature/pH .

Q. How can researchers mitigate ecological risks when disposing of this compound waste?

  • Methodological Answer :

  • Biodegradability Testing : Conduct OECD 301F assays to evaluate aerobic degradation in aqueous systems .
  • Waste Treatment : Use incineration at >800°C with scrubbers to neutralize toxic byproducts (e.g., NOx, HCl) .
  • Aquatic Toxicity : Refer to Daphnia magna or algae assays (EC50 values) to classify hazards under REACH guidelines .

Key Considerations for Experimental Design

  • Contradiction Resolution : Cross-validate conflicting data (e.g., solubility) using orthogonal methods (e.g., NMR vs. LC-MS) .
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Ni) to improve yields in methyl-group functionalization .

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